molecular formula C9H12INO2S B8094436 Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide CAS No. 74450-88-7

Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide

Cat. No.: B8094436
CAS No.: 74450-88-7
M. Wt: 325.17 g/mol
InChI Key: FWJCGEWLIFTAFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide is a quaternary ammonium salt belonging to the pyridinium class of compounds. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring. This specific compound features a methoxycarbonyl group at the 3-position, a methyl group at the 1-position, and a methylthio group at the 2-position, with an iodide counterion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide typically involves the quaternization of a pyridine derivative. One common method is the reaction of 3-(methoxycarbonyl)-1-methyl-2-(methylthio)pyridine with methyl iodide. This reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the methyl iodide, resulting in the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like acetonitrile or ethanol and elevated temperatures to accelerate the reaction. The product is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridinium ring can be reduced to a piperidine derivative under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodide ion.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be employed.

Major Products

    Nucleophilic Substitution: Products include azido, cyano, or other substituted pyridinium salts.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can interact with negatively charged components of cell membranes, leading to membrane disruption and cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 1-methyl-3-(methoxycarbonyl)-, iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, chloride: Similar structure but with a chloride counterion, which may influence its solubility and reactivity.

Uniqueness

Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide is unique due to the presence of both the methoxycarbonyl and methylthio groups, which confer distinct chemical and biological properties. The iodide counterion also plays a role in its reactivity and solubility.

Properties

IUPAC Name

methyl 1-methyl-2-methylsulfanylpyridin-1-ium-3-carboxylate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2S.HI/c1-10-6-4-5-7(8(10)13-3)9(11)12-2;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJCGEWLIFTAFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1SC)C(=O)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995972
Record name 3-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74450-88-7
Record name Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074450887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.